BENGHE Foundational & Exploratory

Check Availability & Pricing

(3-(Dimethylcarbamoyl)phenyl)boronic acid: A
Technical Review of its Applications

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(3-
Compound Name: (Dimethylcarbamoyl)phenyl)boroni
c acid
Cat. No.: B151366
\ v
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Introduction

(3-(Dimethylcarbamoyl)phenyl)boronic acid, also known as 3-borono-N,N-
dimethylbenzamide, is a versatile synthetic intermediate belonging to the class of arylboronic
acids. Its chemical structure, featuring a boronic acid group and a dimethylcarbamoyl moiety on
a phenyl ring, imparts unique reactivity and properties that have led to its application in diverse
fields of chemical research, particularly in organic synthesis and medicinal chemistry. The
boronic acid functional group serves as a key player in various cross-coupling reactions, most
notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to
construct complex molecular architectures. The dimethylcarbamoyl group can influence the
compound's solubility, electronic properties, and potential for intermolecular interactions,
making it a valuable building block for the synthesis of targeted molecules in drug discovery
and materials science.

This technical guide provides a comprehensive literature review of the known applications of
(3-(Dimethylcarbamoyl)phenyl)boronic acid, with a focus on its role in organic synthesis and
potential in medicinal chemistry. This document adheres to stringent data presentation and
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visualization requirements to facilitate understanding and application by researchers in the
field.

Physicochemical Properties

While detailed experimental data for (3-(Dimethylcarbamoyl)phenyl)boronic acid is not
extensively reported in publicly available literature, its general properties can be inferred from
supplier information and the known characteristics of arylboronic acids.

Property Value Reference
CAS Number 373384-14-6 [11[2]
Molecular Formula CoH12BNOs [1][2]
Molecular Weight 193.01 g/mol [1112]
Appearance White to off-white crystalline o
powder
Purity Typically =297% [2]
Storage Conditions 2-8 °C [1]

Applications in Organic Synthesis

The primary application of (3-(Dimethylcarbamoyl)phenyl)boronic acid in organic synthesis
is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
This reaction is a powerful tool for the formation of biaryl structures, which are common motifs
in pharmaceuticals and functional materials.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a
boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a
base. (3-(Dimethylcarbamoyl)phenyl)boronic acid serves as the source of the 3-
(dimethylcarbamoyl)phenyl group in the resulting biaryl product.
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While specific yield data for reactions involving (3-(Dimethylcarbamoyl)phenyl)boronic acid
are not readily available in the reviewed literature, the general high efficiency of the Suzuki-
Miyaura coupling suggests that good to excellent yields can be expected under optimized
conditions. The reaction is tolerant of a wide range of functional groups, making it a versatile
method for the synthesis of complex molecules.

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction, which can
be adapted for use with (3-(Dimethylcarbamoyl)phenyl)boronic acid.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

e Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or
nitrogen), add the aryl halide (1.0 equiv), (3-(Dimethylcarbamoyl)phenyl)boronic acid
(1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPhs)s, 1-5 mol%), and a base (e.g., K2COs,
NazCOs, Cs2CO0s3, 2-3 equiv).

e Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an
organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

» Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110
°C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by
thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with
water and extract with an organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the
crude product by column chromatography on silica gel to afford the desired biaryl compound.
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Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug
Development

Arylboronic acids are recognized as important pharmacophores and intermediates in drug
discovery. The boronic acid moiety can act as a transition-state analog inhibitor of certain
enzymes, particularly serine proteases. The well-known multiple myeloma drug, Bortezomib
(Velcade®), is a boronic acid-containing peptide analog that inhibits the 26S proteasome.

While there is no specific publicly available data on the biological activity of (3-
(Dimethylcarbamoyl)phenyl)boronic acid itself, it is utilized as a key intermediate in the
synthesis of more complex molecules with potential therapeutic applications.[1] Its structure
can be incorporated into larger scaffolds to modulate properties such as cell permeability,
target binding, and pharmacokinetic profiles. For instance, it is cited as a building block in the
development of targeted therapies for cancer.[1]

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b151366?utm_src=pdf-body-img
https://www.benchchem.com/product/b151366?utm_src=pdf-body
https://www.benchchem.com/product/b151366?utm_src=pdf-body
https://www.chemimpex.com/products/40126
https://www.chemimpex.com/products/40126
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The general strategy involves using the Suzuki-Miyaura coupling to link the (3-
(Dimethylcarbamoyl)phenyl)boronic acid to a heterocyclic core or another
pharmacologically relevant fragment. The resulting molecule can then be evaluated for its
biological activity.

Potential as an Enzyme Inhibitor

Boronic acids can form a reversible covalent bond with the catalytic serine residue in the active
site of serine proteases, mimicking the tetrahedral intermediate of peptide bond hydrolysis. This
interaction leads to potent and often selective enzyme inhibition. While no specific enzyme
inhibition data for (3-(Dimethylcarbamoyl)phenyl)boronic acid has been found, a
hypothetical signaling pathway illustrates its potential mechanism of action if incorporated into
a drug designed to target a specific serine protease involved in a disease pathway.
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Figure 2: Hypothetical signaling pathway showing the inhibition of a serine protease by a
boronic acid-based drug.

Other Potential Applications

Beyond its established role in cross-coupling reactions and its potential in medicinal chemistry,
(3-(Dimethylcarbamoyl)phenyl)boronic acid may find applications in other areas:

» Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols, a
functionality present in many biomolecules like carbohydrates. This property can be exploited
for the development of bioconjugates for targeted drug delivery or diagnostic purposes.[1]

o Materials Science: As a building block for polymers and nanomaterials, (3-
(Dimethylcarbamoyl)phenyl)boronic acid can be used to create materials with specific
electronic or sensory properties.[1]

o Analytical Chemistry: It can be used in the development of sensors for the detection of
biomolecules containing diol groups.[1]

Conclusion

(3-(Dimethylcarbamoyl)phenyl)boronic acid is a valuable and versatile building block in
modern organic and medicinal chemistry. Its primary utility lies in its role as a coupling partner
in Suzuki-Miyaura reactions, enabling the efficient synthesis of complex biaryl structures. While
specific quantitative data and detailed experimental protocols for this particular compound are
not extensively documented in publicly accessible literature, its general reactivity and potential
applications can be inferred from the broader class of arylboronic acids. Future research and
publication of more specific experimental data will undoubtedly further solidify its position as a
key tool for chemists in academia and industry. Researchers are encouraged to adapt general
protocols for phenylboronic acids as a starting point for their investigations, with the
understanding that optimization will be necessary for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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